

4-Amino-N-methylphthalimide: A Technical Guide to a Solvatochromic Fluorescent Dye

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-N-methylphthalimide

Cat. No.: B160938

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-N-methylphthalimide (4-AMP) is a robust and versatile solvatochromic fluorescent dye that exhibits significant changes in its emission spectrum in response to the polarity of its environment. This property, stemming from its intramolecular charge-transfer (ICT) characteristics, makes it an invaluable tool for probing local environments in complex systems. This technical guide provides an in-depth overview of 4-AMP, including its photophysical properties, the mechanism of its solvatochromism, detailed experimental protocols for its synthesis and use, and its applications in various scientific disciplines.

Introduction

Solvatochromic fluorescent dyes are essential probes in chemistry, biology, and materials science, offering insights into the microscopic properties of their surroundings.^[1] **4-Amino-N-methylphthalimide** (4-AMP) is a prominent member of this class of dyes, valued for its sensitivity to solvent polarity.^[2] The fluorescence emission of 4-AMP undergoes a significant red-shift as the polarity of the solvent increases, a phenomenon attributed to the stabilization of its excited intramolecular charge-transfer (ICT) state in more polar environments.^[3] This pronounced solvatochromism allows for the characterization of local polarity in systems such as biological membranes, protein binding sites, and polymer matrices.^[4]

Photophysical Properties

The photophysical behavior of **4-Amino-N-methylphthalimide** is highly dependent on the solvent environment. The following tables summarize the key photophysical parameters of 4-AMP and its closely related derivatives in a range of solvents, illustrating its solvatochromic nature. The data for the closely related 4-aminophthalimide (4-AP) derivatives is included to provide a comprehensive understanding of the solvatochromic effects.

Table 1: General Properties of **4-Amino-N-methylphthalimide**

Property	Value
CAS Number	2307-00-8[1]
Molecular Formula	C ₉ H ₈ N ₂ O ₂ [1]
Molecular Weight	176.17 g/mol [1]
Melting Point	246-248 °C[1]
Appearance	Yellow crystalline solid
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[5]

Table 2: Solvatochromic Properties of 4-Aminophthalimide Derivatives

Solvent	Emission Maximum (λ _{em} , nm)	Quantum Yield (ΦF)
Ethyl Acetate	460-463	0.64-0.73
Methanol	538	~0.05
Water	550-568	0.04-0.05

Note: Data is compiled from studies on 4-aminophthalimide derivatives to illustrate the general solvatochromic trend. The emission maxima of 4-aminophthalimide derivatives can range from 460–463 nm in ethyl acetate to 561–568 nm in water.[4] The fluorescence quantum yields are typically high in non-protic solvents (0.64-0.73) and significantly lower in water (0.04-0.05).[4]

Mechanism of Solvatochromism

The solvatochromic behavior of **4-Amino-N-methylphthalimide** is rooted in the change in its dipole moment upon excitation. In the ground state, the molecule has a certain charge distribution. Upon absorption of a photon, it transitions to an excited state where there is a significant intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing phthalimide ring. This excited state is more polar than the ground state.

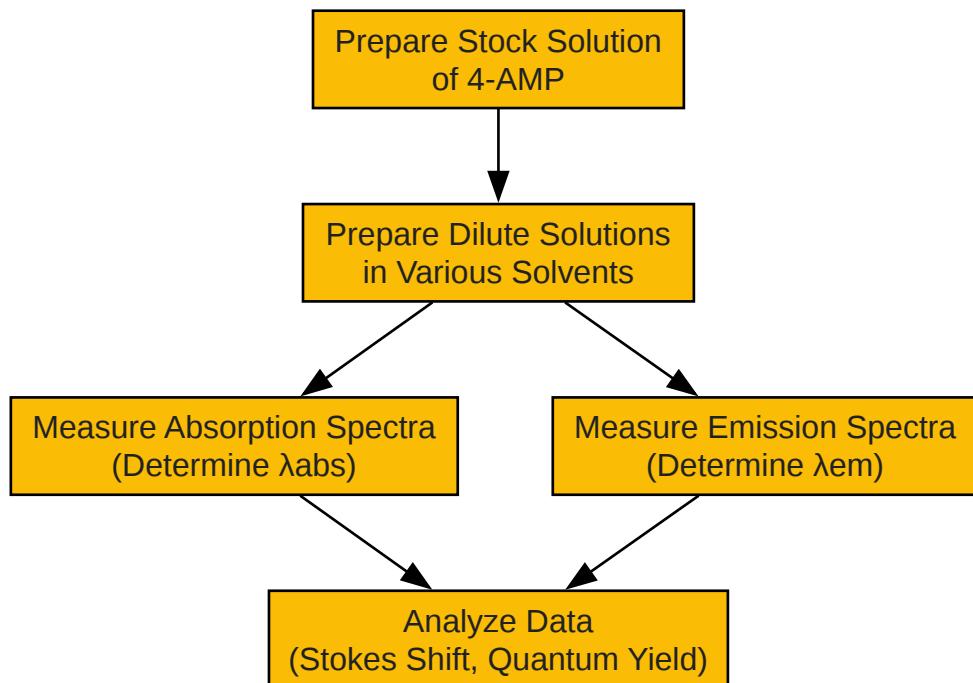
In polar solvents, the solvent molecules reorient around the excited dye molecule, stabilizing the polar excited state. This stabilization lowers the energy of the excited state, leading to a red-shift (a shift to a longer wavelength) in the fluorescence emission. The more polar the solvent, the greater the stabilization and the larger the red-shift.

Step 1: Synthesis of 4-nitro-N-methylphthalimide

Phthalic Anhydride +
Methylamine

N-methylphthalimide

Nitration
(H₂SO₄, HNO₃)


4-nitro-N-methylphthalimide

Step 2: Reduction to 4-Amino-N-methylphthalimide

4-nitro-N-methylphthalimide

Catalytic Hydrogenation
(Pd/C or Raney Ni, H₂)

4-Amino-N-methylphthalimide

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 2307-00-8,4-AMINO-N-METHYLPHTHALIMIDE | lookchem [lookchem.com]
- 2. 4-Amino-N-methylphthalimide 97 2307-00-8 [sigmaaldrich.com]
- 3. Characterization of the triplet charge-transfer state of 4-amino-N-methylphthalimide in aprotic and protic media by laser flash photolysis - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-N-methylphthalimide | CAS:2307-00-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- To cite this document: BenchChem. [4-Amino-N-methylphthalimide: A Technical Guide to a Solvatochromic Fluorescent Dye]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b160938#4-amino-n-methylphthalimide-as-a-solvatochromic-fluorescent-dye>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com